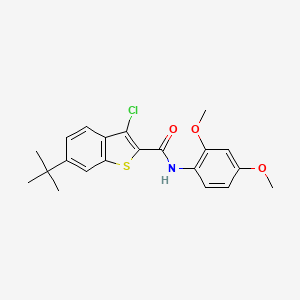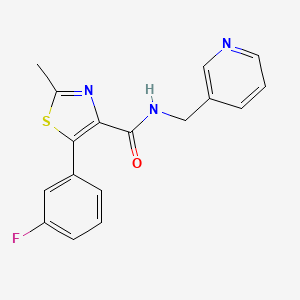
6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the tert-butyl and chloro substituents, and finally, the attachment of the 2,4-dimethoxyphenyl and carboxamide groups. Common reagents and conditions used in these steps may include:
Formation of Benzothiophene Core: Cyclization reactions involving sulfur-containing reagents.
Introduction of Substituents: Electrophilic aromatic substitution reactions for tert-butyl and chloro groups.
Attachment of Functional Groups: Amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group to amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or borane.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different aromatic cores.
Uniqueness
6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H22ClNO3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H22ClNO3S/c1-21(2,3)12-6-8-14-17(10-12)27-19(18(14)22)20(24)23-15-9-7-13(25-4)11-16(15)26-5/h6-11H,1-5H3,(H,23,24) |
InChI Key |
HJVJQPFNXISHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11148462.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11148470.png)
![1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11148475.png)

![N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11148487.png)
![N~1~-cyclopentyl-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B11148494.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11148497.png)
![8-fluoro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11148499.png)
![N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148506.png)
![8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11148508.png)
![(E)-2-(4-methylphenyl)sulfonyl-3-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile](/img/structure/B11148518.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11148522.png)
![7-[(3-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11148527.png)
